molecular formula C10H19N B8624236 Lupinane CAS No. 5581-89-5

Lupinane

Cat. No.: B8624236
CAS No.: 5581-89-5
M. Wt: 153.26 g/mol
InChI Key: VZEGBIWAIFLVJH-NXEZZACHSA-N
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Description

Lupinane is a bicyclic quinolizidine alkaloid (C₁₀H₁₅N) that serves as the core structure for several bioactive compounds found in plants of the Lupinus genus . Its chemical framework consists of a fused bicyclic system (a piperidine ring fused to a pyrrolidine moiety), which is critical for the biological activity of its derivatives. Key identifiers include:

  • CAS Registry Number: 5581-89-5 .
  • Synonyms: (1R,9aR)-1-Methyloctahydro-2H-quinolizine, trans-Lupinane .

Properties

CAS No.

5581-89-5

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(1R,9aR)-1-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C10H19N/c1-9-5-4-8-11-7-3-2-6-10(9)11/h9-10H,2-8H2,1H3/t9-,10-/m1/s1

InChI Key

VZEGBIWAIFLVJH-NXEZZACHSA-N

Isomeric SMILES

C[C@@H]1CCCN2[C@@H]1CCCC2

Canonical SMILES

CC1CCCN2C1CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Lupinine (C₁₀H₁₉NO)

  • Structural Relationship : Lupinine is a hydroxylated derivative of lupinane, with a hydroxyl group at the C1 position .
  • Physical Properties :
    • Melting Point: 76–78°C .
    • Optical Rotation: [α] +38.17° (indicative of cis-configuration) .
  • Pharmacology : Demonstrates local anesthetic properties as its benzoatemidate salt .

Wolupinine (C₁₀H₁₉NO)

  • Structural Relationship : The trans-isomer of lupinine, differing in stereochemistry at the hydroxyl group .
  • Physical Properties :
    • Melting Point: Higher thermal stability than lupinine (exact value unspecified) .
    • Optical Rotation: [α] +38.17° (distinctive trans-configuration) .
  • Synthesis : Produced via reduction of Z-lupininic acid, highlighting its stability over lupinine .

Lupanine (C₁₅H₂₄N₂O)

  • Structural Relationship : Combines a this compound core with a pyrrolidine complex .
  • Pharmacology : Inactive in avian malaria models but exhibits vasoconstrictive effects .
  • Degradation: Reacts with cyanogen bromide to form bromolupaninecyanoamide (C₁₅H₂₁ON₂·CNBr), which resists salt formation and is reducible to non-crystalline derivatives .

Comparison with Functionally Similar Alkaloids

Anagyrine (C₁₅H₂₀N₂O)

  • Functional Similarity: A quinolizidine alkaloid with vasoconstrictive action, like lupanine .
  • Key Difference : Anagyrine lacks the this compound core, instead featuring a sparteine-like skeleton.

Cytisine (C₁₁H₁₄N₂O)

  • Structural Contrast : Contains a pyridone ring absent in this compound .

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